

In-Depth Technical Guide: Cyclooctanecarboxaldehyde (CAS Number 6688-11-5)

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Compound of Interest

Compound Name: Cyclooctanecarbaldehyde

Cat. No.: B1346818

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Chemical Information and Physical Properties

Cyclooctanecarboxaldehyde, identified by the CAS number 6688-11-5, is an organic compound featuring a cyclooctane ring bonded to a carboxaldehyde functional group. This structure imparts a unique combination of properties, making it a subject of interest in organic synthesis and as a potential intermediate in the development of new chemical entities. It is also known by several synonyms, including cyclooctanealdehyde and formylcyclooctane.

The compound is typically a colorless to pale yellow liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below.

Property	Value	Unit	Source
Molecular Formula	C ₉ H ₁₆ O		
Molecular Weight	140.22	g/mol	
Boiling Point	199-200	°C	
Density	0.9271	g/cm ³	
Refractive Index	1.474		
LogP (Octanol/Water Partition Coefficient)	2.546		
Water Solubility (log ₁₀ WS)	-2.52	mol/L	
Topological Polar Surface Area	17.1	Å ²	
Flash Point	68	°C	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Cyclooctanecarboxaldehyde. The following tables summarize key spectral data.

2.1. ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.61	t (triplet)	1H	Aldehydic proton (-CHO)
2.36	m (multiplet)	1H	Methine proton (-CH-) adjacent to the carbonyl group
1.80 - 1.40	m (multiplet)	14H	Methylene protons of the cyclooctane ring (-CH ₂ -)

Note: The chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used.

2.2. ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~204	Carbonyl carbon (-CHO)
~52	Methine carbon (-CH-) adjacent to the carbonyl group
~28 - 25	Methylene carbons of the cyclooctane ring (-CH ₂ -)

Note: Precise peak assignments may require further 2D NMR experiments.

2.3. IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~2710	Weak	C-H stretch (aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1465	Medium	C-H bend (alkane)

2.4. Mass Spectrometry Data

m/z	Relative Intensity	Possible Fragment
140	M ⁺	Molecular ion
111	[M-CHO] ⁺	
97		
83		
69		
55		
41		

Experimental Protocols

3.1. General Synthesis via Oxidation of Cyclooctanemethanol

A common method for the preparation of Cyclooctanecarboxaldehyde is the oxidation of the corresponding primary alcohol, cyclooctanemethanol. Several oxidizing agents can be employed for this transformation. A general procedure using Pyridinium Chlorochromate (PCC) is described below. This is a representative method, and other modern oxidation protocols such as Swern or Dess-Martin oxidation can also be utilized.

Materials:

- Cyclooctanemethanol
- Pyridinium Chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Diethyl ether
- Hexane

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctanemethanol in anhydrous dichloromethane.
- Add pyridinium chlorochromate (PCC) to the solution in one portion. The molar ratio of PCC to alcohol is typically 1.5:1.
- Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically after a few hours), dilute the reaction mixture with diethyl ether.
- Pass the resulting suspension through a short pad of silica gel to remove the chromium byproducts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cyclooctanecarboxaldehyde.

- Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

3.2. Purification by Column Chromatography

For higher purity, the crude product can be purified using column chromatography.

Procedure:

- Prepare a silica gel slurry in hexane and pack it into a chromatography column.
- Dissolve the crude Cyclooctanecarboxaldehyde in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.
- Collect the fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Cyclooctanecarboxaldehyde.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of Cyclooctanecarboxaldehyde are limited, the general class of aldehydes is known to possess a wide range of biological effects. Aldehydes are reactive electrophiles that can interact with various biological nucleophiles, including proteins and nucleic acids.

4.1. Potential Antimicrobial and Anti-inflammatory Activity

Many aldehydes exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Furthermore, some aldehydes have been shown to possess anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.

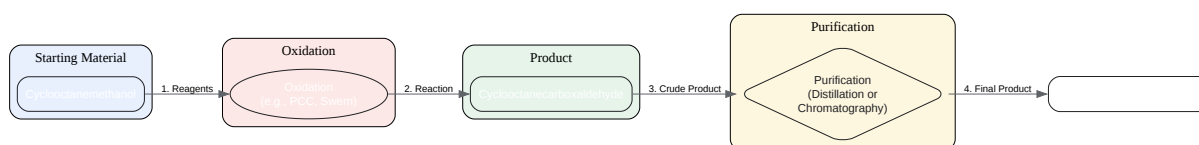
4.2. Cellular Signaling and Toxicology

At the cellular level, aldehydes can act as signaling molecules. However, at higher concentrations, their reactivity can lead to cellular stress and toxicity. A toxicological study of a structurally related compound, 4-cycloocten-1-carbaldehyde, indicated skin-sensitizing properties and nephrotoxicity after repeated dosing. This suggests that Cyclooctanecarboxaldehyde should be handled with appropriate safety precautions, and its toxicological profile warrants further investigation.

4.3. Use in Drug Synthesis

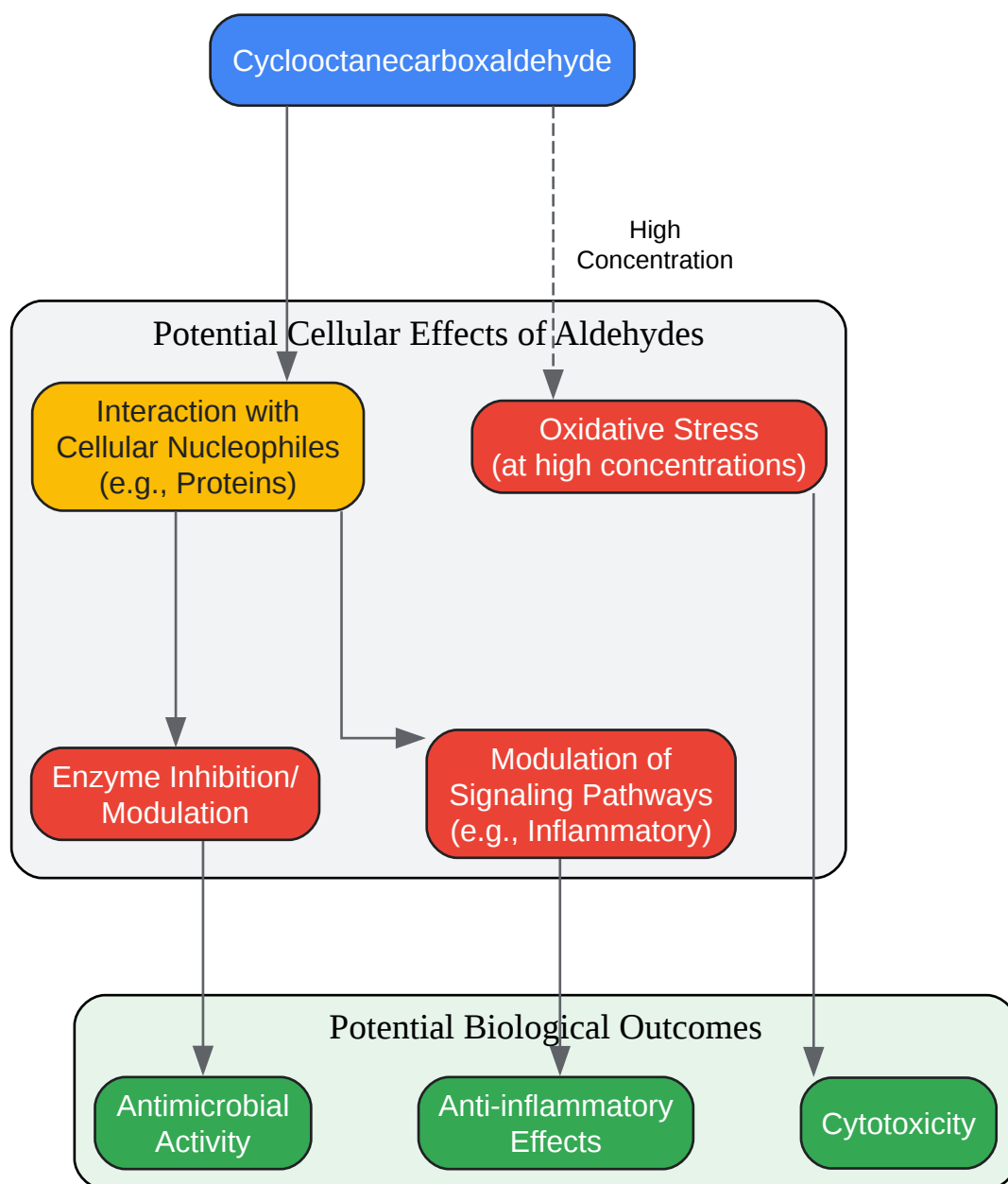
Cyclooctanecarboxaldehyde has been utilized as a building block in the synthesis of more complex molecules with defined biological activities. For instance, it is a reactant in the synthesis of J-113,397, a selective antagonist for the nociceptin receptor (ORL-1). This highlights its utility as an intermediate in medicinal chemistry.

Visualizations



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Caption: General workflow for the synthesis and purification of Cyclooctanecarboxaldehyde.



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Caption: Potential mechanisms of action for aldehydes like Cyclooctanecarboxaldehyde.

Safety Information

Cyclooctanecarboxaldehyde is classified as a flammable liquid and vapor. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,

should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

- H226: Flammable liquid and vapour.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Conclusion

Cyclooctanecarboxaldehyde is a versatile cyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. This guide provides a summary of its chemical and physical properties, spectroscopic data, and general experimental protocols. While specific biological data for this compound is not extensively available, the known reactivity and biological activities of aldehydes suggest that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its biological effects and potential as a lead compound or intermediate in drug discovery.

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